N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Multicomponent Syntheses of Tetrahydrobenzo[b][1,4]oxazepine Derivatives : Novel one-pot, multicomponent reactions have been developed for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating the compound's potential for diverse chemical synthesis and applicability in creating complex heterocyclic structures (Shaabani et al., 2010).
Benzimidazole Fused-1,4-Oxazepines : The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids presents a structural foundation for potential pharmaceutical applications, with detailed spectroscopic, X-ray diffraction, and DFT studies underscoring their structural integrity and stability (Almansour et al., 2016).
Eco-friendly Synthesis in Aqueous Media : An eco-friendly and efficient synthesis method for benzoxazepine derivatives highlights the environmental considerations and potential for sustainable chemical processes in the synthesis of complex molecules (Babazadeh et al., 2016).
Potential Applications
Nonlinear Optical (NLO) Properties : Studies on novel benzimidazole fused-1,4-oxazepines reveal their potential as candidates for nonlinear optical applications, indicating the compound's utility in advanced materials and photonic technologies (Almansour et al., 2016).
Photodynamic Therapy for Cancer Treatment : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been identified as potential photosensitizers for photodynamic therapy, a promising approach for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, crucial for effective Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Organocatalytic Asymmetric Synthesis : The development of organocatalyzed asymmetric reactions involving dibenzo[b,f][1,4]oxazepines and 3-fluorooxindoles showcases the compound's versatility in synthesizing chiral structures with potential pharmaceutical applications. This includes the construction of tetrasubstituted C-F stereocenters with high enantioselectivity, demonstrating the compound's utility in creating bioactive molecules (Li et al., 2019).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-17(2)15-25-20-11-10-19(14-21(20)29-16-23(3,4)22(25)26)24-30(27,28)13-12-18-8-6-5-7-9-18/h5-11,14,17,24H,12-13,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOIVCSVEKAKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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